Cas no 1698141-28-4 (3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine, 3-bromo-4,5,6,7-tetrahydro-5-methyl-
- 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- AKOS023564152
- 1698141-28-4
- 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- EN300-1117861
-
- インチ: 1S/C7H10BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h4-5,10H,2-3H2,1H3
- InChIKey: OGSYRKYAMHTWJK-UHFFFAOYSA-N
- SMILES: C12=C(Br)C=NN1CCC(C)N2
計算された属性
- 精确分子量: 215.00581g/mol
- 同位素质量: 215.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.80±0.1 g/cm3(Predicted)
- Boiling Point: 331.7±30.0 °C(Predicted)
- 酸度系数(pKa): 2.49±0.40(Predicted)
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117861-5.0g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 5g |
$3894.0 | 2023-06-09 | |
1PlusChem | 1P0289WG-500mg |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 500mg |
$1355.00 | 2024-06-19 | |
1PlusChem | 1P0289WG-100mg |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 100mg |
$638.00 | 2024-06-19 | |
1PlusChem | 1P0289WG-2.5g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 2.5g |
$3314.00 | 2024-06-19 | |
Enamine | EN300-1117861-0.5g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 0.5g |
$1046.0 | 2023-10-27 | |
Enamine | EN300-1117861-5g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 5g |
$3894.0 | 2023-10-27 | |
Aaron | AR028A4S-500mg |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Aaron | AR028A4S-2.5g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 2.5g |
$3643.00 | 2023-12-15 | |
Enamine | EN300-1117861-0.1g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 0.1g |
$466.0 | 2023-10-27 | |
Enamine | EN300-1117861-1.0g |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698141-28-4 | 95% | 1g |
$1343.0 | 2023-06-09 |
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Research Brief on 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1698141-28-4): Recent Advances and Applications
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1698141-28-4) is a heterocyclic compound that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and applications in medicinal chemistry. The compound's unique pyrazolopyrimidine core offers opportunities for structural diversification, making it a promising candidate for the development of novel therapeutic agents.
Recent studies have explored the synthetic optimization of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that achieves an 85% yield under mild conditions, significantly enhancing the compound's accessibility for further research. The bromine substituent at the 3-position has been identified as a key reactive site for further functionalization, enabling the creation of diverse derivatives with potential pharmacological activities.
In terms of biological activity, preliminary screening has revealed that 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits moderate inhibitory effects against several kinase targets. A structure-activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications at the 5-methyl position can significantly alter the compound's selectivity profile. These findings suggest that this scaffold may be particularly valuable for developing targeted therapies in oncology and inflammatory diseases.
The compound's potential as a building block for PROTAC (proteolysis targeting chimera) development has also been investigated. Researchers have successfully incorporated 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine into bifunctional molecules designed to degrade disease-relevant proteins. Early-stage results indicate that these constructs maintain good cell permeability while demonstrating enhanced target engagement compared to traditional small-molecule inhibitors.
From a pharmaceutical development perspective, recent pharmacokinetic studies have provided valuable insights into the compound's ADME (absorption, distribution, metabolism, and excretion) properties. While the parent molecule shows limited oral bioavailability, strategic modifications have yielded derivatives with improved metabolic stability and tissue distribution. These advances position 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a promising starting point for lead optimization programs.
Looking forward, several research groups have initiated fragment-based drug discovery campaigns utilizing this scaffold. The compound's relatively small size and high ligand efficiency make it particularly suitable for fragment growing and linking strategies. Current efforts focus on expanding the chemical space around the pyrazolopyrimidine core to identify novel binding motifs for challenging therapeutic targets.
In conclusion, 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1698141-28-4) represents an emerging chemical scaffold with significant potential in drug discovery. The recent advancements in its synthesis, biological evaluation, and application in novel therapeutic modalities underscore its value as a versatile tool in medicinal chemistry. Further research is warranted to fully explore the therapeutic possibilities offered by this interesting heterocyclic system.
1698141-28-4 (3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)




